

# PF-05180999: A Technical Overview of its Investigation in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-05180999 |           |
| Cat. No.:            | B609955     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PF-05180999 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 2A (PDE2A) that has been the subject of preclinical and clinical investigation for several neurological and psychiatric disorders.[1][2][3][4] Developed by Pfizer, this small molecule was primarily evaluated for its potential to treat cognitive impairment associated with schizophrenia. [1][4][5] Its mechanism of action, centered on the modulation of cyclic nucleotide signaling pathways, has also prompted research into its utility for other conditions, including migraine, depression, and anxiety.[6][7][8][9] This technical guide provides an in-depth overview of the research conducted on PF-05180999, summarizing key quantitative data and experimental methodologies.

#### **Core Mechanism of Action: PDE2A Inhibition**

**PF-05180999** exerts its pharmacological effects by inhibiting PDE2A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][6] By blocking the action of PDE2A, **PF-05180999** leads to an elevation of intracellular cAMP and cGMP levels, which in turn enhances neuronal signaling, synaptic plasticity, and neuronal survival.[4][10] This modulation of cyclic nucleotide signaling is hypothesized to underlie its potential therapeutic effects in various neurological disorders.





Click to download full resolution via product page

Signaling pathway of **PF-05180999** via PDE2A inhibition.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo pharmacological data for **PF-05180999**.

Table 1: In Vitro Potency and Selectivity



| Target                                            | Parameter | Value     | Species       | Reference |
|---------------------------------------------------|-----------|-----------|---------------|-----------|
| PDE2A                                             | IC50      | 1.6 nM    | Not Specified | [2]       |
| PDE2A                                             | IC50      | 1 nM      | Not Specified | [3]       |
| PDE2A                                             | IC50      | 2.6 nM    | Rat           | [2]       |
| PDE2A                                             | IC50      | 5.2 nM    | Dog           | [2]       |
| PDE2A                                             | IC50      | 3.4 nM    | Monkey        | [2]       |
| PDE2A                                             | Ki        | 4.2 nM    | Rat           | [2]       |
| PDE2A                                             | Ki        | 8.4 nM    | Dog           | [2]       |
| PDE2A                                             | Ki        | 5.5 nM    | Monkey        | [2]       |
| PDE10A1                                           | IC50      | 2.03 μΜ   | Not Specified | [2]       |
| PDE7B                                             | IC50      | 26.969 μΜ | Not Specified | [2]       |
| PDE11A4                                           | IC50      | 50.09 μΜ  | Not Specified | [2]       |
| Other PDEs<br>(1B1, 3A1, 4D3,<br>5A1, 6, 8B, 9A1) | IC50      | >56.25 μM | Not Specified | [2]       |

Table 2: Preclinical Pharmacokinetics

| Parameter                                | Value             | Species       | Reference |
|------------------------------------------|-------------------|---------------|-----------|
| Unbound<br>Brain/Unbound<br>Plasma Ratio | Approaching unity | Not Specified | [5]       |
| Oral Bioavailability                     | Good              | Not Specified | [5]       |

# Neurological Disorders Investigated Cognitive Impairment in Schizophrenia



The primary intended clinical application for **PF-05180999** was the treatment of cognitive impairment associated with schizophrenia.[1][5] Preclinical studies demonstrated its efficacy in rodent models relevant to this condition.

#### **Experimental Protocols:**

- NMDA Antagonist-Induced Working Memory Deficits in Rats:
  - Model: Working memory deficits were induced in rats using NMDA receptor antagonists such as ketamine or MK-801.
  - Apparatus: A radial arm maze was used to assess working memory.
  - Procedure: PF-05180999 was administered (e.g., 0.032-0.32 mg/kg, s.c.) to evaluate its ability to reverse the working memory errors induced by the NMDA antagonist.
  - Outcome: PF-05180999 was shown to dramatically reduce the working memory errors produced by ketamine.[2][5]



Click to download full resolution via product page

Workflow for NMDA antagonist-induced working memory model.

- Contextual Fear Conditioning in Rats:
  - Model: This model assesses long-term memory.
  - Procedure: Rats were administered PF-05180999 (0.3 mg/kg, oral) to evaluate its effect on memory consolidation.



• Outcome: **PF-05180999** was found to enhance long-term memory in this model.[10]

Clinical Development:

**PF-05180999** entered Phase I clinical trials for schizophrenia; however, its development for this indication was discontinued in February 2013.[8]

## Migraine

PF-05180999 was also investigated as a potential treatment for migraine.[7][8]

Clinical Development:

Two Phase I trials in healthy volunteers were planned to assess the safety, tolerability, and pharmacokinetics of **PF-05180999** for migraine.[7][11] However, one trial (NCT01981499) was terminated prematurely due to safety concerns, and the other (NCT01981486) was withdrawn prior to participant enrollment.[7][12] The development for migraine was officially discontinued in August 2014.[8]

## **Depression and Anxiety**

Preclinical research has explored the potential of **PF-05180999** in models of depression and anxiety-like behaviors.[6][9]

**Experimental Protocols:** 

- Corticosterone-Induced Neuronal Cell Lesion:
  - Model: HT-22 hippocampal cells were treated with corticosterone to induce stress-related cell damage.
  - Procedure: The neuroprotective effects of PF-05180999 were measured by assessing cell viability and signaling pathways (cAMP/cGMP, VASP and CREB phosphorylation, BDNF expression).
  - Outcome: PF-05180999 demonstrated potent neuroprotective effects against corticosterone-induced insults.[6][9]



- · Restraint Stress Mouse Model:
  - Model: Mice were subjected to restraint stress to induce depression- and anxiety-like behaviors.
  - Apparatus: Forced swim test, tail suspension test, elevated plus maze, and hole-board test were used.
  - Procedure: The effects of PF-05180999 on behavioral despair and anxiety were evaluated.
  - Outcome: PF-05180999 displayed antidepressant- and anxiolytic-like effects, as indicated by reduced immobility time and increased exploration in the respective tests.[6][9]

These findings suggest that PDE2A is a viable target for the treatment of emotional disorders such as depression and anxiety.[6][9]

## **Clinical Trials Overview**

The clinical development of **PF-05180999** was limited to Phase I studies, which were ultimately discontinued.

Table 3: Summary of Clinical Trials



| Trial Identifier | Status     | Indication                              | Phase   | Purpose                                                                                                                  |
|------------------|------------|-----------------------------------------|---------|--------------------------------------------------------------------------------------------------------------------------|
| NCT01530529      | Completed  | Healthy<br>Volunteers                   | Phase 1 | Safety,<br>tolerability, and<br>pharmacokinetic<br>s of single doses.                                                    |
| NCT01981486      | Withdrawn  | Healthy<br>Volunteers (for<br>Migraine) | Phase 1 | Safety, tolerability, and pharmacokinetic s of multiple doses.[11][12]                                                   |
| NCT01981499      | Terminated | Healthy<br>Volunteers (for<br>Migraine) | Phase 1 | Safety, tolerability, pharmacokinetic s, and effects on histamine- induced wheal of a modified- release formulation.[12] |

### Conclusion

**PF-05180999** is a well-characterized, potent, and selective PDE2A inhibitor that has been studied in several neurological and psychiatric disorders. While its primary development for cognitive impairment in schizophrenia and migraine was discontinued, preclinical evidence suggests its potential utility in treating depression and anxiety. The data gathered from the investigations of **PF-05180999** provide valuable insights into the therapeutic potential of PDE2A inhibition for central nervous system disorders. Further research in this area may lead to the development of new treatments for these challenging conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. PF-05180999 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PF 5180999 AdisInsight [adisinsight.springer.com]
- 9. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. PF-05180999 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [PF-05180999: A Technical Overview of its Investigation in Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609955#in-which-neurological-disorders-is-pf-05180999-studied]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com